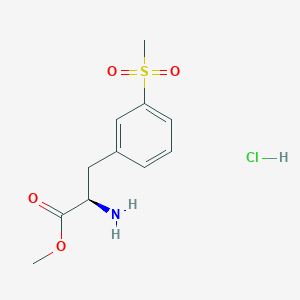
(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” is a chemical compound that is a derivative of phenylalanine . It has a molecular weight of 369.87 and its linear formula is C17H20ClNO4S . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of “®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” is represented by the linear formula C17H20ClNO4S . The exact structure detailing the arrangement of these atoms is not provided in the search results.Physical And Chemical Properties Analysis
“®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” is a solid at room temperature . Its molecular weight is 369.86 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.科学的研究の応用
Synthetic Routes and Chemical Properties
Synthesis of Derivatives : The compound and its derivatives are subjects of synthetic chemistry research, focusing on developing new synthetic routes and exploring their chemical properties. For example, the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, including strategies for the imination of key sulfoxide intermediates, has been explored. These derivatives exhibit interesting conformational properties and potential for further chemical modification (Heather Tye & Catharine L. Skinner, 2002).
Chemical Transformations and Applications : Research has also focused on the chemical transformations of sulfone and sulfoxide derivatives to explore their applications in drug metabolism and synthetic chemistry. For instance, the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial conversion demonstrates the potential for studying drug metabolism and identifying new therapeutic agents (M. Zmijewski et al., 2006).
Potential Applications in Organic Synthesis and Drug Discovery
Drug Discovery and Development : Some derivatives of the compound are investigated for their potential in drug discovery and development, particularly as antiandrogens and in the synthesis of compounds with specific pharmacological activities. For instance, the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides have been studied for their antiandrogen activity, highlighting the potential of these compounds in treating androgen-responsive diseases (H. Tucker, J. W. Crook, & G. Chesterson, 1988).
Stereochemistry and Enantioselective Synthesis : The research also delves into the stereochemistry and enantioselective synthesis of related compounds. For example, an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for the synthesis of pharmacologically active compounds, demonstrates the importance of stereochemistry in the synthesis of bioactive molecules (H. Zhong et al., 1999).
Safety and Hazards
“®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
methyl (2R)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUYKOLKOIYVCR-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-allyl-8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983350.png)
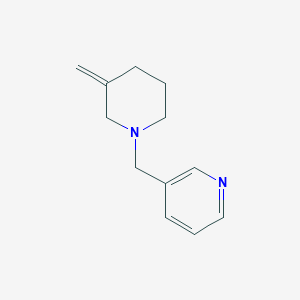
![N-[3-(1-ethylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2983352.png)
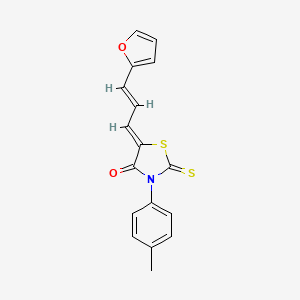
![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)
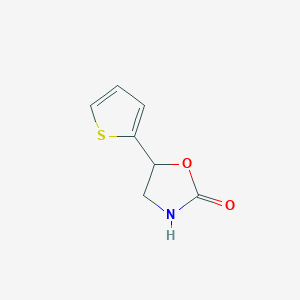
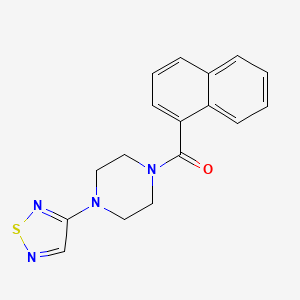
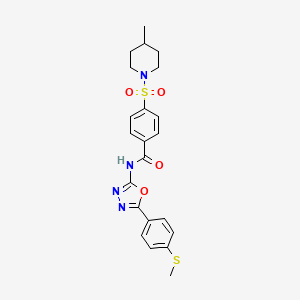
![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2983363.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/no-structure.png)
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)
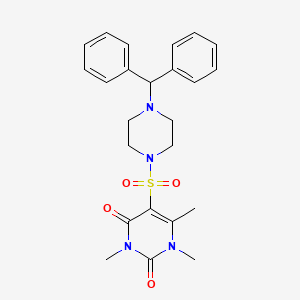
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)
